4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane
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Description
4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a chemical compound that belongs to the class of thiazepane derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Proton Exchange Membranes in Fuel Cells
Research has indicated that compounds related to 4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane can be used in the development of proton exchange membranes (PEMs) for fuel cells. A study demonstrated that sulfonated poly(arylene ether sulfone)s, synthesized using similar compounds, showed high proton conductivity, which is crucial for the efficiency of fuel cells (Kim, Robertson, & Guiver, 2008).
Anticancer Research
Certain derivatives of 4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane have shown potential in anticancer research. For example, compounds with similar structures have been evaluated for their cytotoxic activity against various cancer cell lines, indicating potential as anticancer agents (Ravichandiran et al., 2019).
Material Science and Pharmaceuticals
Compounds related to 4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane have diverse applications in material science and pharmaceuticals. Research has shown that substituted thiophenes, which are structurally similar, exhibit a wide range of biological activities and are also used in various applications like thin-film transistors and solar cells (Nagaraju et al., 2018).
Enzyme Inhibition
Studies have explored the use of compounds structurally related to 4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane in enzyme inhibition. For instance, certain thiophene derivatives have been evaluated for their ability to inhibit carbonic anhydrase, an enzyme that plays a critical role in various biological processes (Barnish et al., 1981).
Development of Antimicrobial Agents
Research into compounds with a similar structure to 4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane has included the synthesis of novel Schiff bases for antimicrobial applications. These compounds have shown promising results in inhibiting microbial growth, which is vital for developing new antimicrobial therapies (Puthran et al., 2019).
properties
IUPAC Name |
4-(5-fluoro-2-methoxyphenyl)sulfonyl-7-thiophen-2-yl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S3/c1-21-13-5-4-12(17)11-16(13)24(19,20)18-7-6-15(23-10-8-18)14-3-2-9-22-14/h2-5,9,11,15H,6-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEZLTRKCBGNAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(SCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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